Asymmetric Piperidine Synthesis
In a critical comparison, the α-alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane—a reaction that proceeds through a 5-chloropentanimidate intermediate structurally equivalent to the N-protected form of 5-chloro-pentanamidine—successfully produced 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates in good yields (74–86%) with acceptable diastereomeric ratios (dr 67/33 to 72/28). This establishes the compound's role as a versatile chiral synthon for 3-substituted piperidines. In contrast, the corresponding bromo- or iodo- analogs are not reported in this methodology, and the unsubstituted pentanimidate would lack the requisite leaving group for subsequent cyclization steps [1].
| Evidence Dimension | Synthetic yield and diastereoselectivity in N-sulfinyl imidate alkylation |
|---|---|
| Target Compound Data | 74–86% yield; dr 67/33 to 72/28 (5-chloropentanimidate intermediates) |
| Comparator Or Baseline | Unsubstituted pentanimidate: no leaving group for cyclization (yield and dr not applicable) |
| Quantified Difference | Unique synthetic competence due to terminal chlorine leaving group |
| Conditions | α-Alkylation of N-tert-butanesulfinyl imidates with 1-chloro-3-iodopropane; NaBH4 reduction; NaH/DMSO cyclization |
Why This Matters
The chlorine's leaving-group ability is essential for downstream cyclization to chiral piperidines, a transformation the unsubstituted or fluoro analogs cannot support, making 5-chloro-pentanamidine uniquely suited for asymmetric heterocycle synthesis.
- [1] Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2011). Asymmetric Synthesis of Chiral N-Sulfinyl 3-Alkyl- and 3-Arylpiperidines by α-Alkylation of N-Sulfinyl Imidates with 1-Chloro-3-iodopropane. The Journal of Organic Chemistry, 76(1), 234–244. View Source
